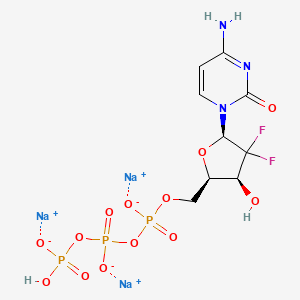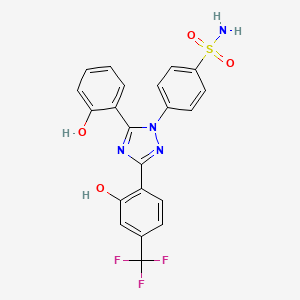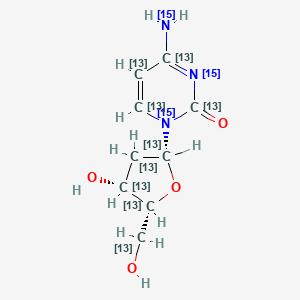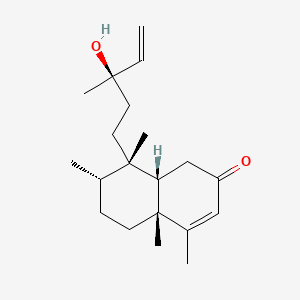
Gemcitabine triphosphate (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gemcitabine triphosphate (trisodium) is a nucleoside analog and a key metabolite of gemcitabine, an antimetabolite used extensively in cancer treatment. This compound is known for its role in inhibiting DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gemcitabine triphosphate (trisodium) involves the phosphorylation of gemcitabine. This process typically requires the use of deoxycytidine kinase, which catalyzes the addition of phosphate groups to gemcitabine, resulting in the formation of gemcitabine monophosphate, diphosphate, and ultimately triphosphate .
Industrial Production Methods: Industrial production of gemcitabine triphosphate (trisodium) often involves large-scale enzymatic reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the efficient conversion of gemcitabine to its triphosphate form .
Chemical Reactions Analysis
Types of Reactions: Gemcitabine triphosphate (trisodium) primarily undergoes phosphorylation reactions. It can also participate in substitution reactions where the triphosphate group is replaced by other functional groups .
Common Reagents and Conditions: The phosphorylation of gemcitabine to form gemcitabine triphosphate (trisodium) typically requires ATP and deoxycytidine kinase. The reaction is carried out under physiological conditions, often in a buffered aqueous solution .
Major Products Formed: The primary product of these reactions is gemcitabine triphosphate (trisodium). Other products may include gemcitabine monophosphate and diphosphate, depending on the extent of phosphorylation .
Scientific Research Applications
Gemcitabine triphosphate (trisodium) has a wide range of applications in scientific research:
Mechanism of Action
Gemcitabine triphosphate (trisodium) exerts its effects by incorporating into DNA during replication. Once incorporated, it inhibits DNA synthesis by causing chain termination. This action prevents the elongation of the DNA strand, leading to cell death. The compound targets ribonucleotide reductase and DNA polymerase, key enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Cytarabine: Another nucleoside analog used in cancer treatment.
Fludarabine: Similar in structure and function, but used mainly for chronic lymphocytic leukemia.
Uniqueness: Gemcitabine triphosphate (trisodium) is unique due to its dual action of inhibiting both ribonucleotide reductase and DNA polymerase. This dual inhibition enhances its cytotoxic effects, making it a potent chemotherapeutic agent .
Properties
Molecular Formula |
C9H11F2N3Na3O13P3 |
|---|---|
Molecular Weight |
569.08 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H14F2N3O13P3.3Na/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,6+,7-;;;/m1.../s1 |
InChI Key |
LTDQUZISEQVYMI-OWLHOBMCSA-K |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)(F)F.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)(F)F.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)




![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)

![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)



